

# Physical and chemical properties of 2-(4-Bromophenyl)-4,5-dihydrooxazole

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)-4,5-dihydrooxazole

Cat. No.: B061829

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## An In-depth Technical Guide to 2-(4-Bromophenyl)-4,5-dihydrooxazole

### Introduction

**2-(4-Bromophenyl)-4,5-dihydrooxazole**, identified by CAS Number 189120-01-2, is a heterocyclic organic compound featuring a dihydrooxazole ring attached to a bromophenyl group. This molecule serves as a valuable building block and intermediate in various fields of chemical synthesis.<sup>[1]</sup> Its structural components—the reactive bromophenyl group and the stable oxazoline ring—make it particularly useful in medicinal chemistry for the development of bioactive molecules and in organic synthesis for constructing more complex systems.<sup>[1]</sup> This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-(4-Bromophenyl)-4,5-dihydrooxazole** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

### General Properties

Property	Value	Source
CAS Number	189120-01-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO	<a href="#">[1]</a>
Molecular Weight	226.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Pale orange solid	<a href="#">[2]</a>
Physical State	Solid	<a href="#">[2]</a>
Melting Point	100 to 104 °C	<a href="#">[2]</a>

## Computational Data

Computational descriptors provide insights into the molecule's behavior in biological systems and its physicochemical profile.

Property	Value	Source
Exact Mass	224.97893 u	<a href="#">[3]</a>
XLogP3	2.1	<a href="#">[3]</a>
LogP	1.66150	<a href="#">[3]</a>
Hydrogen Bond Donor Count	0	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[3]</a>
Rotatable Bond Count	1	<a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	21.6 Å <sup>2</sup>	<a href="#">[3]</a>
Heavy Atom Count	12	<a href="#">[3]</a>
Complexity	185	<a href="#">[3]</a>

## Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis, purification, and characterization of **2-(4-Bromophenyl)-4,5-dihydrooxazole**.

## Synthesis Protocol (General Method)

The synthesis of 2-oxazolines is commonly achieved through the cyclization of a  $\beta$ -amino alcohol with a carboxylic acid derivative. For **2-(4-Bromophenyl)-4,5-dihydrooxazole**, a typical route involves the reaction of 2-aminoethanol with 4-bromobenzonitrile or a related 4-bromobenzoyl derivative under conditions that facilitate dehydration and cyclization.

### Methodology:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoethanol and a suitable catalyst (e.g., zinc chloride) in an appropriate solvent like chlorobenzene.
- **Addition of Bromophenyl Precursor:** Slowly add 4-bromobenzonitrile to the solution.
- **Reaction:** Heat the mixture to reflux (typically 120-140°C) and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize with an aqueous base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield the pure pale orange solid.

## Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons of the bromophenyl ring and the methylene protons of the dihydrooxazole ring at their characteristic chemical shifts.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum verifies the number of unique carbon atoms and their chemical environments.[4]
- Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The spectrum will typically show a characteristic C=N stretching vibration for the oxazoline ring and bands corresponding to the aromatic C-H and C-Br bonds.[4]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak ( $\text{M}^+$ ). The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) will be evident in the mass spectrum.[4]

## Reactivity and Applications

The dual functionality of **2-(4-Bromophenyl)-4,5-dihydrooxazole** makes it a versatile reagent in organic synthesis and medicinal chemistry.

### Chemical Reactivity

The primary sites of reactivity are the C-Br bond on the phenyl ring and the oxazoline ring itself, which can be hydrolyzed under acidic conditions. The bromophenyl group is particularly useful for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.[1]

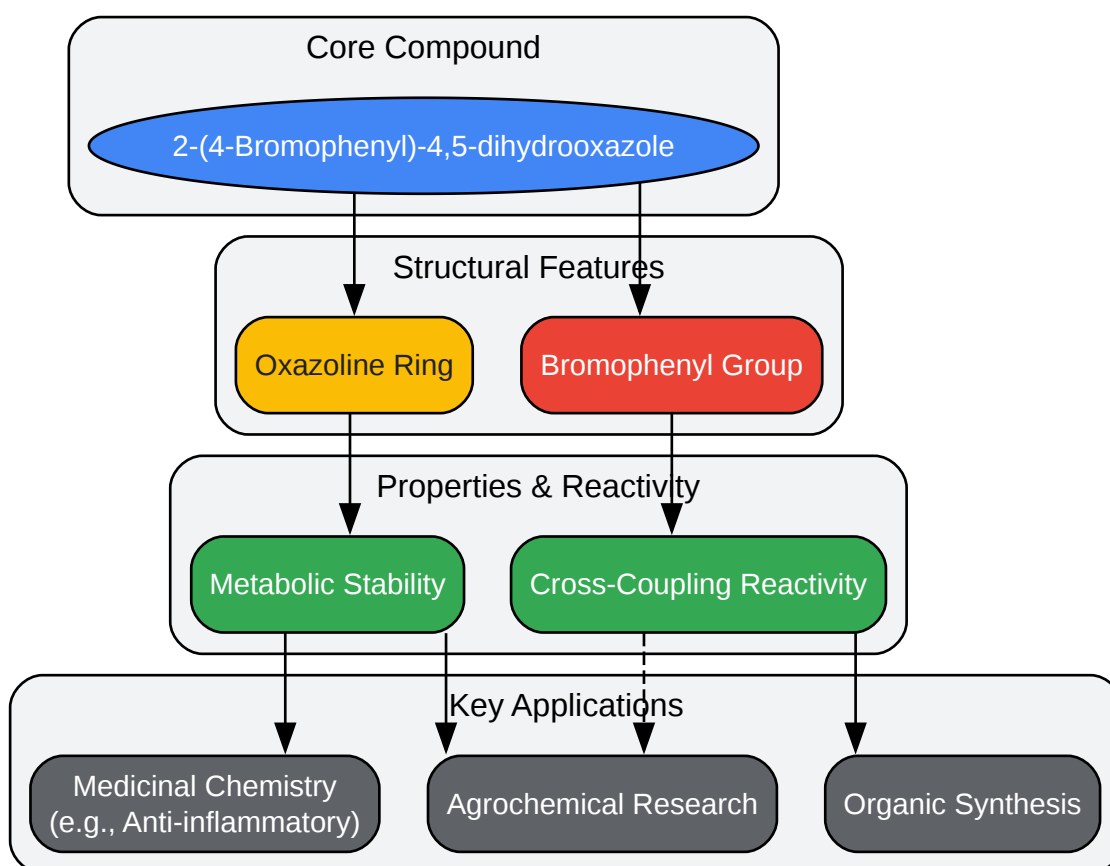
### Applications in Drug Development and Research

- Medicinal Chemistry: The oxazoline ring is a bioisostere for amide and ester groups and is known to enhance metabolic stability in drug candidates.[1] The compound is used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1]
- Agrochemicals: It is also employed in agrochemical research for creating novel pesticides, leveraging its ability to interact with biological targets in pests.[1]

- Organic Synthesis: As a building block, it is widely utilized for constructing complex heterocyclic systems through the aforementioned cross-coupling reactions.[1]

## Visualizations

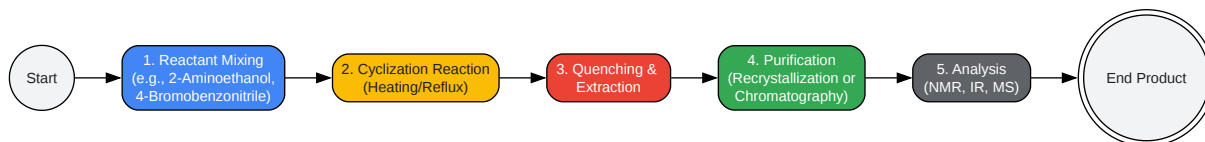
### Logical Relationship of Molecular Features and Applications



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Caption: Relationship between the compound's structure and its applications.

## General Experimental Workflow



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Caption: General workflow for synthesis, purification, and analysis.

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## References

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### Contact

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